

Application Notes and Protocols for the Synthesis of Diisononyl Adipate (DINA)

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Compound of Interest

Compound Name: **Adipate**

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This document provides detailed protocols for the synthesis of diisononyl **adipate** (DINA), a non-phthalate plasticizer, through two primary methods: traditional chemical catalysis and modern enzymatic synthesis.[\[1\]](#)[\[2\]](#) These protocols are designed to be a comprehensive guide for laboratory-scale synthesis.

Introduction

Diisononyl **adipate** (DINA) is a principal plasticizer used to enhance the flexibility and durability of polymers, most notably polyvinyl chloride (PVC).[\[1\]](#) It is synthesized through the esterification of adipic acid with isononyl alcohol.[\[2\]](#) This process involves the reaction of a dicarboxylic acid (adipic acid) with a branched C9 alcohol (isononyl alcohol) to form a diester, with water as a byproduct.[\[2\]](#) The removal of water is crucial to drive the reaction equilibrium towards the formation of the product.[\[1\]](#) Two main synthetic routes are prevalent: a traditional method employing chemical catalysts at elevated temperatures and a more recent, sustainable approach using enzymatic catalysts under milder conditions.[\[1\]](#)

Synthesis Methods

Traditional Chemical Catalysis

This method relies on the use of acid catalysts to accelerate the esterification reaction.

Common catalysts include sulfuric acid (H_2SO_4), p-toluenesulfonic acid (PTSA), and various

solid superacids.[1][2] The reaction is typically conducted at high temperatures to achieve a reasonable reaction rate and facilitate the removal of water.[2]

- Reactant Charging: In a reaction vessel equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus or a similar setup for water removal, charge adipic acid and isononyl alcohol. A typical molar ratio of adipic acid to isononyl alcohol ranges from 1:2.2 to 1:2.6 to ensure an excess of the alcohol, which promotes complete conversion of the acid.[2]
- Catalyst Addition: Add the acid catalyst. The catalyst loading is typically between 0.5-5% by weight of the total reactants.[1][2]
- Reaction: Heat the mixture with continuous stirring to a temperature between 130°C and 220°C.[1][2] The reaction progress can be monitored by measuring the amount of water collected in the Dean-Stark trap. The reaction is generally complete within 3 hours.[1]
- Purification:
 - Catalyst Removal: If a solid catalyst is used, it can be removed by filtration after the reaction is complete.[1] For soluble acid catalysts like sulfuric acid, the crude product is first cooled and then neutralized.
 - Neutralization: Wash the crude DINA with a sodium bicarbonate or sodium carbonate solution to neutralize the residual acid catalyst, followed by washing with deionized water.
 - Dealcoholization: Remove the excess unreacted isononyl alcohol by vacuum distillation.
 - Final Purification: The final product can be further purified by vacuum distillation to achieve a purity of $\geq 99.5\%.$ [1]

Parameter	Value	Reference
Molar Ratio (Adipic Acid:Isononyl Alcohol)	1:2.2 to 1:2.6	[2]
Catalyst Loading (wt%)	0.5 - 5%	[1][2]
Reaction Temperature (°C)	130 - 220°C	[1][2]
Reaction Time (hours)	~3	[1]
Typical Catalysts	Sulfuric acid, p-toluenesulfonic acid, solid superacids	[1][2]
Final Purity	≥99.5%	[1]

Enzymatic Synthesis

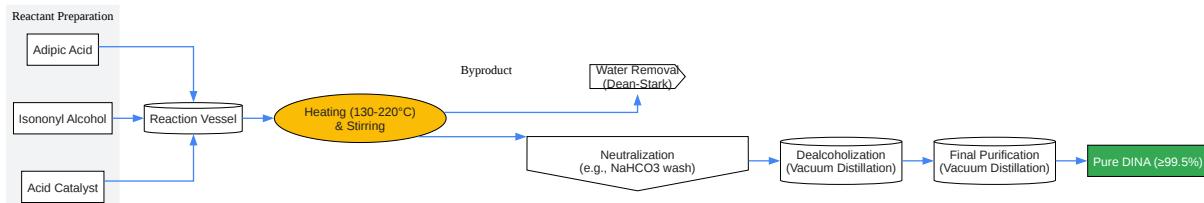
This green chemistry approach utilizes immobilized lipase as a biocatalyst, offering high specificity and milder reaction conditions. The use of a solvent-free system simplifies product isolation and reduces waste.[3]

- Enzyme Preparation: The lipase, such as Eversa lipase from *Thermomyces lanuginosus*, is immobilized on a solid support like Lewatit VP OC 1600.[1][3] This allows for easy separation and reuse of the enzyme.[1]
- Reactant Charging: In a suitable reactor, add adipic acid and isononyl alcohol in a 1:3 molar ratio.[1][3]
- Enzyme Addition: Add the immobilized enzyme to the reactant mixture. The typical enzyme loading is 10% by weight of the total substrates.[1][3]
- Reaction Conditions:
 - Maintain the reaction temperature at 50°C.[1][3]
 - Apply a vacuum of 13.3 kPa to continuously remove the water produced during the esterification, which drives the reaction to completion.[1][3]
 - A reaction time of 6 hours is typically sufficient to achieve 100% conversion.[3]

- Purification:
 - Enzyme Removal: After the reaction, the immobilized enzyme is separated from the liquid product by simple filtration.[\[1\]](#) The enzyme can be washed and reused for subsequent batches.[\[1\]](#)
 - The resulting liquid DINA is of high purity and requires minimal further purification.[\[1\]](#)

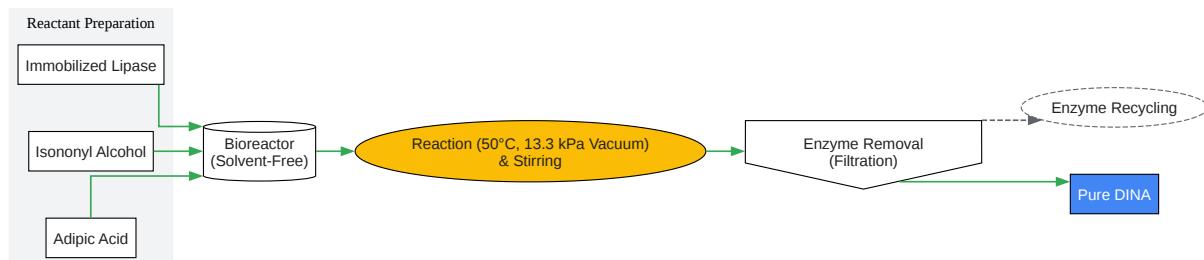
Parameter	Value	Reference
Molar Ratio (Adipic Acid:Isononyl Alcohol)	1:3	[1] [3]
Enzyme Loading (wt%)	10%	[1] [3]
Reaction Temperature (°C)	50°C	[1] [3]
Reaction Time (hours)	6	[3]
Vacuum	13.3 kPa	[1] [3]
Catalyst	Immobilized Eversa lipase	[1] [3]
Conversion Rate	100%	[3]

Visualization of Experimental Workflows



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Caption: Workflow for the chemical synthesis of DINA.



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Caption: Workflow for the enzymatic synthesis of DINA.

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